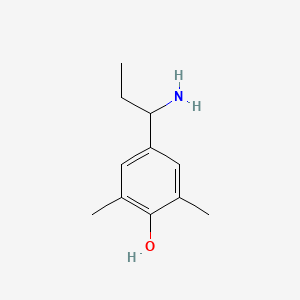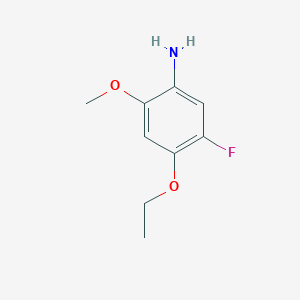
4-Ethoxy-5-fluoro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-fluoro-2-methoxyaniline is an organic compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methoxyaniline typically involves the protection of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection . The process can be summarized as follows:
Protection: 4-fluoro-2-methoxyaniline is protected to obtain N-protected-(4-fluoro-2-methoxy)aniline.
Nitration: The protected compound is nitrated to obtain N-protected-(4-fluoro-2-methoxy-5-nitro)aniline.
Deprotection: The final step involves deprotecting the nitrated compound to yield 4-fluoro-2-methoxy-5-nitroaniline.
Industrial Production Methods
The industrial production of this compound involves continuous flow acetylation and nitration processes. These methods are optimized for scalability and efficiency, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 4-fluoro-2-methoxyaniline yields 4-fluoro-2-methoxy-5-nitroaniline .
Scientific Research Applications
4-Ethoxy-5-fluoro-2-methoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of osimertinib, the compound acts as a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyaniline: A precursor in the synthesis of 4-Ethoxy-5-fluoro-2-methoxyaniline.
4-Fluoro-2-methoxy-5-nitroaniline: A nitrated derivative used in pharmaceutical applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial processes .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-2-methoxyaniline |
InChI |
InChI=1S/C9H12FNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3 |
InChI Key |
VPAGADDYOGFJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


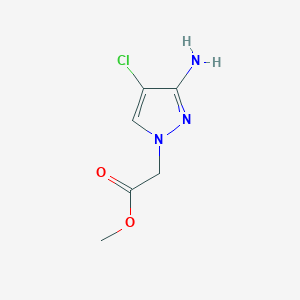

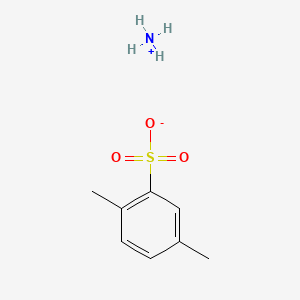
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
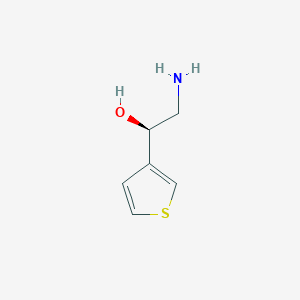
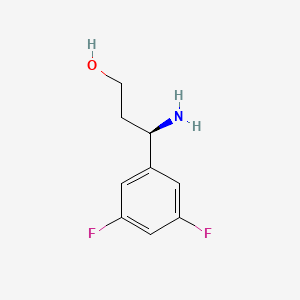
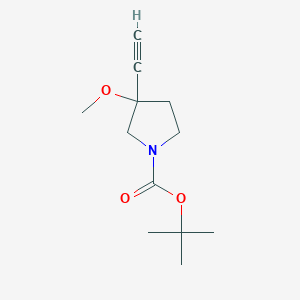
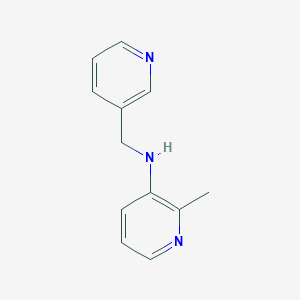
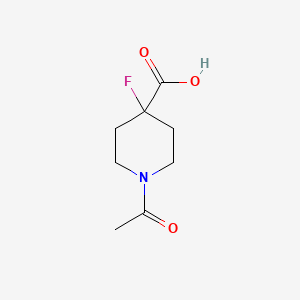

![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
